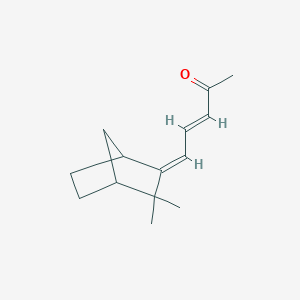

Bornelone, (3E,5E)-

Description

Historical Context and Evolution of Research on (3E,5E)-Bornelone and Related Scaffolds

The study of chemical scaffolds, which are core structures of molecules, has a long history. In the realm of natural products, the bornane scaffold, a key component of (3E,5E)-Bornelone, is found in compounds like camphor (B46023) and borneol, which have been known and utilized for centuries. Research into these and other monoterpenes and their derivatives has been a dynamic field, with significant developments in understanding their biological and medical applications. nih.gov

The concept of a "scaffold" in a chemical context refers to the core atomic framework of a molecule. In a broader scientific sense, the term has been used in fields like tissue engineering since the 1980s to describe structures that support cell growth. wikipedia.org In chemistry, the focus is on the synthesis and modification of these molecular frameworks to create new compounds with desired properties. The evolution of research on scaffolds like the bornane skeleton has been driven by the desire to synthesize new biologically active compounds. nih.govmdpi.com

Historically, much of the research on bornane derivatives has focused on modifications of naturally occurring terpenes. mdpi.compreprints.org The development of new synthetic methods has allowed chemists to create a wide array of novel structures based on these natural scaffolds. This includes the introduction of different functional groups and the controlled synthesis of specific stereoisomers.

Academic Significance and Contemporary Research Impetus for (3E,5E)-Bornelone

The academic significance of (3E,5E)-Bornelone and related compounds lies in their potential as building blocks for more complex molecules and their possible applications in materials science and medicinal chemistry. The conjugated diene system in (3E,5E)-Bornelone suggests potential utility as a UV absorber in polymer stabilizers or as a component in liquid crystals due to its rigid bicyclic core. vulcanchem.com

Contemporary research is heavily focused on the stereoselective synthesis of such compounds. benthamscience.commdpi.com Achieving high stereochemical purity is crucial as different stereoisomers of a molecule can have vastly different biological activities and physical properties. The "(3E,5E)" configuration, for instance, is thought to reduce torsional strain and favor a planar geometry that enhances π-orbital overlap, potentially increasing its susceptibility to certain chemical reactions. vulcanchem.com

The impetus for research in this area is also driven by the ongoing search for new therapeutic agents. Monoterpene derivatives, as a class, are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. mdpi.comresearchgate.net The chemical modification of known monoterpenes is a key strategy for discovering new and more potent drug candidates. mdpi.com

Overview of Key Theoretical and Methodological Approaches in (3E,5E)-Bornelone Research

The study of (3E,5E)-Bornelone and related molecules involves a combination of theoretical and experimental approaches.

Theoretical Approaches:

Computational Studies: These are used to predict the properties and reactivity of molecules. For example, computational studies on similar terpenes suggest that the (E,E) configuration of the double bonds in (3E,5E)-Bornelone reduces strain and influences its electronic properties. vulcanchem.com

Density Functional Theory (DFT): This is a quantum mechanical modeling method used to investigate the electronic structure of molecules, which can provide insights into their reactivity and spectroscopic properties. acs.org

Methodological Approaches:

Stereoselective Synthesis: A primary focus of research is the development of synthetic methods that produce a specific stereoisomer of a molecule. This often involves the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. benthamscience.comresearchgate.net

Retrosynthetic Analysis: This is a strategy used to plan the synthesis of complex organic molecules. It involves breaking down the target molecule into simpler, commercially available starting materials. While a direct synthesis for (3E,5E)-Bornelone is not widely documented, analogous methods for related compounds provide a theoretical pathway for its creation. vulcanchem.com

Spectroscopic and Crystallographic Analysis: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography are essential for confirming the structure and stereochemistry of newly synthesized compounds. researchgate.netacs.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

58404-76-5 |

|---|---|

Molecular Formula |

C14H20O |

Molecular Weight |

204.31 g/mol |

IUPAC Name |

(E,5E)-5-(3,3-dimethyl-2-bicyclo[2.2.1]heptanylidene)pent-3-en-2-one |

InChI |

InChI=1S/C14H20O/c1-10(15)5-4-6-13-11-7-8-12(9-11)14(13,2)3/h4-6,11-12H,7-9H2,1-3H3/b5-4+,13-6+ |

InChI Key |

WDMFHQNUSVLQMS-UAWWFITHSA-N |

Isomeric SMILES |

CC(=O)/C=C/C=C/1\C2CCC(C2)C1(C)C |

Canonical SMILES |

CC(=O)C=CC=C1C2CCC(C2)C1(C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3e,5e Bornelone and Its Analogues

Enantioselective and Diastereoselective Synthesis of (3E,5E)-Bornelone Stereoisomers

Achieving the specific (3E,5E) configuration along with control over the chiral centers in the bornane skeleton requires methods that can differentiate between various stereoisomeric possibilities. numberanalytics.comnumberanalytics.com

Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the production of single enantiomers of chiral molecules from prochiral starting materials. uwindsor.cayork.ac.uk For a molecule like (3E,5E)-Bornelone, which contains stereocenters within its bicyclo[2.2.1]heptane framework, asymmetric catalysis would be crucial for establishing the correct absolute stereochemistry. uwindsor.cavulcanchem.com

A hypothetical asymmetric synthesis could involve a catalytic enantioselective conjugate boration of a β-substituted cyclic enone precursor. nih.gov For instance, a QuinoxP*-CuO(t)Bu complex could be used to introduce a boron-containing group with high enantioselectivity. nih.gov This organoboronate could then be further elaborated to construct the full bornelone (B1200206) skeleton. The broad substrate scope of such reactions, which includes five-, six-, and seven-membered ring sizes, suggests its potential applicability to precursors of the bornane system. nih.gov

Another approach could utilize rhodium(I) complexes with chiral diene ligands for the asymmetric insertion of carbenes into B-H bonds. rsc.org This method allows for the synthesis of chiral boranes, which are versatile intermediates in organic synthesis. rsc.orgdiva-portal.org These chiral boranes could serve as key building blocks in a convergent synthesis of (3E,5E)-Bornelone.

The Diels-Alder reaction is a powerful tool for constructing the bicyclic core of norbornane-type structures. nih.gov An enantioselective Diels-Alder reaction between cyclopentadiene (B3395910) and a suitable dienophile, catalyzed by a chiral Lewis acid, could establish the stereocenters of the bornelone backbone with high enantiomeric purity. nih.govchemrxiv.org The choice of chiral catalyst is critical for achieving high levels of stereocontrol. uwindsor.ca

Table 1: Potential Asymmetric Catalytic Approaches for (3E,5E)-Bornelone Precursors

| Catalytic System | Key Transformation | Potential Application in Bornelone Synthesis | Expected Outcome |

|---|---|---|---|

| QuinoxP*-CuO(t)Bu | Enantioselective conjugate boration | Formation of a chiral tertiary organoboronate from a cyclic enone precursor. nih.gov | High enantioselectivity in the formation of a key chiral intermediate. nih.gov |

| Rhodium(I) diene complex | Asymmetric carbene insertion into B-H bonds | Synthesis of chiral borane (B79455) building blocks. rsc.org | Access to versatile chiral intermediates for subsequent coupling reactions. rsc.orgdiva-portal.org |

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful alternative to metal-based catalysis for asymmetric synthesis. mdpi.commdpi.com These catalysts often operate under mild conditions and can be more environmentally benign. mdpi.com

For the synthesis of (3E,5E)-Bornelone, an organocatalytic approach could involve the use of a chiral Brønsted acid to catalyze an enantioselective cyclization. nih.gov For instance, the cyclization of a bis(methallyl)silane derivative could yield a Si-stereogenic silacycle with high enantioselectivity, which could then be transformed into the desired carbocyclic bornelone framework. nih.gov

Furthermore, bifunctional organocatalysts, which possess both a Brønsted acid and a Brønsted base moiety, can be highly effective in controlling the stereochemical outcome of reactions. mdpi.com A chiral phosphoric acid, for example, could be used to catalyze the atroposelective preparation of arylquinones, a reaction that involves the formation of a chiral axis and could be adapted for the synthesis of certain bornelone analogues. beilstein-journals.org

A novel organocatalytic method for the synthesis of chiral allyl- and propargyl-organoboron compounds has been developed, which could be relevant for introducing the side chain of (3E,5E)-Bornelone with the correct stereochemistry. diva-portal.org This method involves the homologation of alkenyl boronic acids to produce enantiomerically enriched allylboronates. diva-portal.org

Table 2: Potential Organocatalytic Strategies for (3E,5E)-Bornelone Synthesis

| Organocatalyst Type | Reaction Type | Potential Application | Expected Stereochemical Control |

|---|---|---|---|

| Chiral Brønsted Acid (e.g., IDPi) | Enantioselective cyclization | Formation of a chiral cyclic precursor to the bornane skeleton. nih.gov | High enantioselectivity (up to 96.5:3.5 er reported for similar systems). nih.gov |

| Bifunctional Organocatalyst (e.g., Chiral Phosphoric Acid) | Atroposelective reaction | Synthesis of axially chiral bornelone analogues. beilstein-journals.org | Excellent enantioselectivities reported for related reactions. beilstein-journals.org |

Novel Reaction Pathways and Strategic Bond Formations for (3E,5E)-Bornelone

Beyond traditional methods, the development of novel reaction pathways is crucial for improving the efficiency and sustainability of complex molecule synthesis.

Photochemical and electrocatalytic methods offer unique opportunities for bond formation and functional group manipulation, often under mild conditions. iaea.orgnih.gov While no direct photochemical or electrocatalytic synthesis of (3E,5E)-Bornelone has been reported, related methodologies suggest potential applications.

Electrocatalysis could be employed for the synthesis of precursors to (3E,5E)-Bornelone. For example, the electrocatalytic coupling of CO and N2 to synthesize urea (B33335) demonstrates the potential for C-N bond formation under ambient conditions, a strategy that could be adapted for the synthesis of nitrogen-containing bornelone analogues. nih.govunl.pt The development of efficient electrocatalysts is key to the success of such transformations. nih.gov

Domino, or cascade, reactions are highly efficient processes in which multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. rsc.orgbeilstein-journals.orgwikipedia.orgnumberanalytics.com This approach aligns with the principles of green chemistry by reducing waste, energy consumption, and labor. 20.210.105

A hypothetical domino reaction for the synthesis of a (3E,5E)-Bornelone analogue could start from a simple precursor and, through a series of intramolecular transformations, rapidly build up the complex bicyclic structure. rsc.orgrsc.org For instance, a transition-metal-catalyzed domino reaction of a strained bicyclic alkene could be envisioned. beilstein-journals.org Such reactions are known to construct multiple stereocenters with high levels of control. beilstein-journals.org

Organocatalytic cascade reactions are also a powerful tool for the synthesis of complex molecules. mdpi.com A trienamine activation strategy, for example, could be used to initiate a cascade that forms multiple rings and stereocenters in a single step. mdpi.com

Table 3: Potential Domino and Cascade Reactions for (3E,5E)-Bornelone Synthesis

| Reaction Type | Key Features | Potential Application |

|---|---|---|

| Transition-Metal-Catalyzed Domino Reaction | Formation of multiple bonds in one pot, often with high stereocontrol. beilstein-journals.orgnumberanalytics.com | Rapid construction of the functionalized bornane skeleton from a simpler precursor. beilstein-journals.org |

Green Chemistry Principles Applied to the Synthesis of (3E,5E)-Bornelone

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgnih.govrsc.org The application of these principles to the synthesis of (3E,5E)-Bornelone would focus on several key areas.

One of the primary goals of green chemistry is to maximize atom economy, which means that most of the atoms in the reactants are incorporated into the final product. acs.org Domino and cascade reactions are inherently atom-economical as they minimize the number of separate steps and purification procedures. 20.210.105

The use of catalytic reagents, both metal-based and organocatalytic, is another key principle of green chemistry. acs.org Catalysts are used in small amounts and can be recycled, reducing waste compared to stoichiometric reagents. uwindsor.ca

The choice of solvent is also a critical consideration. Ideally, reactions should be conducted in environmentally benign solvents, such as water, or even in the absence of a solvent. nih.gov Recent research has shown that some organocatalytic reactions can be performed in water with the aid of surfactants to form micelles, which can act as nanoreactors. thieme.de

Finally, designing safer chemicals is a fundamental aspect of green chemistry. acs.org While the biological properties of (3E,5E)-Bornelone are unknown, the principles of green chemistry would guide the synthesis to avoid the use of toxic reagents and the generation of hazardous byproducts. nih.gov The development of metrics like the Green Aspiration Level (GAL) helps to quantify the environmental impact of a synthetic process. boehringer-ingelheim.com

Solvent-Free and Water-Mediated Synthesis of (3E,5E)-Bornelone

No published studies were found that specifically describe the solvent-free or water-mediated synthesis of (3E,5E)-Bornelone.

While green chemistry principles encourage the use of solvent-free and water-mediated reactions to reduce environmental impact, and methodologies exist for other classes of compounds like dienones and terpenes, these have not been documented for the synthesis of this particular molecule. acs.orgmdpi.comresearchgate.net Research on water-mediated rearrangements of cyclohexadienones and solventless synthesis of other bicyclic dienones demonstrates the potential of these techniques, but provides no direct data applicable to (3E,5E)-Bornelone. acs.orgmdpi.com

Sustainable Catalytic Systems for (3E,5E)-Bornelone Production

There is no available research detailing the use of sustainable catalytic systems for the specific production of (3E,5E)-Bornelone.

The field of sustainable catalysis for terpene modification is active, with research focusing on the use of efficient, recyclable catalysts for transformations like epoxidation and rearrangement. royalsocietypublishing.orgrsc.orgnih.gov For instance, studies have successfully employed bismuth triflate and tungsten-based polyoxometalate catalysts for sustainable reactions on other terpene-derived substrates like limonene. royalsocietypublishing.orgrsc.org However, no literature extends these or similar sustainable systems to the synthesis of (3E,5E)-Bornelone.

Chemoenzymatic Synthesis and Biocatalysis in (3E,5E)-Bornelone Derivatization

No documented chemoenzymatic or biocatalytic routes for the synthesis or derivatization of (3E,5E)-Bornelone could be located in the scientific literature.

Chemoenzymatic synthesis, which combines the selectivity of enzymes with the versatility of chemical reactions, is a powerful tool for producing complex natural products and their derivatives. Current time information in Bangalore, IN.mdpi.comnih.gov Enzymes like ketoreductases, lipases, and oxidases are commonly used for the stereoselective synthesis of chiral molecules, including other terpene and bornane derivatives. acs.orgrsc.orgresearchgate.net Despite the existence of these powerful biocatalytic tools, their application to produce or modify (3E,5E)-Bornelone has not been reported.

Precise Molecular Architecture Elucidation of 3e,5e Bornelone

High-Resolution Spectroscopic Techniques for Definitive Structural Assignment of (3E,5E)-Bornelone

A combination of spectroscopic methods is required to piece together the structural puzzle of (3E,5E)-Bornelone, from the connectivity of its atoms to its precise spatial arrangement.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy of (3E,5E)-Bornelone (e.g., 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of organic molecules. For (3E,5E)-Bornelone, a suite of NMR experiments would be necessary for a complete structural assignment.

1H NMR spectroscopy would provide information about the number of different types of protons and their immediate electronic environment. The chemical shifts (δ) of the vinyl protons in the conjugated system would be expected in the downfield region (typically 5-7 ppm), with their coupling constants (J-values) providing crucial information about the (E,E) stereochemistry. amazonaws.com Protons on the bicyclic core would appear in the more upfield region.

13C NMR spectroscopy would reveal the number of unique carbon atoms in the molecule. The carbonyl carbon of the ketone group would exhibit a characteristic chemical shift in the range of 190-220 ppm. Carbons of the double bonds would appear in the olefinic region (around 100-150 ppm), while the sp3-hybridized carbons of the bicyclic system would be found at higher field strengths.

2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be indispensable for establishing the connectivity between protons and carbons. A COSY spectrum would show correlations between protons that are coupled to each other, allowing for the tracing of the proton network throughout the molecule. An HSQC spectrum would link each proton to its directly attached carbon atom. More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range couplings between protons and carbons (2-3 bonds), which is critical for connecting the side chain to the bicyclic core and identifying the quaternary carbons.

Solid-State NMR could be employed to study the structure of (3E,5E)-Bornelone in its crystalline form, providing insights into intermolecular interactions and packing effects in the solid state.

A hypothetical summary of expected NMR data for (3E,5E)-Bornelone is presented in the table below.

| Technique | Expected Observations | Information Gained |

| 1H NMR | Signals in olefinic, aliphatic, and methyl regions. | Proton environment and count. |

| 13C NMR | Signals for carbonyl, sp2, and sp3 carbons. | Carbon skeleton. |

| COSY | Correlations between adjacent protons. | H-H connectivity. |

| HSQC | Correlations between protons and attached carbons. | C-H one-bond connectivity. |

| HMBC | Long-range correlations between protons and carbons. | Connectivity across quaternary carbons and functional groups. |

Single-Crystal X-ray Diffraction (SCXRD) Analysis of (3E,5E)-Bornelone and its Cocrystals

The most definitive method for determining the three-dimensional structure of a crystalline compound is Single-Crystal X-ray Diffraction (SCXRD). utah.eduinstruct-eric.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. instruct-eric.org The pattern provides information about the electron density distribution within the crystal, which can be used to determine the precise positions of all atoms in the molecule, as well as bond lengths, bond angles, and torsional angles. utah.edu

For (3E,5E)-Bornelone, obtaining a suitable single crystal would be the first and often most challenging step. utah.edu Once a crystal of sufficient quality is grown, SCXRD analysis would provide an unambiguous confirmation of the (E,E) configuration of the double bonds and the stereochemistry of the bicyclic core. utah.edu Furthermore, the analysis of cocrystals, where (3E,5E)-Bornelone is crystallized with another molecule, could reveal potential intermolecular interactions and provide insights into its solid-state behavior. utah.edu

Vibrational Spectroscopy (Infrared and Raman) for Conformational and Functional Group Analysis of (3E,5E)-Bornelone

Infrared (IR) spectroscopy would be expected to show a strong absorption band for the C=O stretch of the ketone group, typically in the region of 1650-1750 cm-1. scifiniti.com The C=C stretching vibrations of the conjugated diene system would likely appear in the 1600-1650 cm-1 region. spectroscopyonline.com The C-H stretching and bending vibrations of the aliphatic and vinylic protons would also be present.

Raman spectroscopy is particularly sensitive to non-polar bonds and would be useful for observing the C=C stretching vibrations of the conjugated system. inphotonics.com The symmetric vibrations of the bicyclic core may also be more prominent in the Raman spectrum. spectroscopyonline.com

By comparing the experimental IR and Raman spectra with theoretical spectra calculated using computational methods like Density Functional Theory (DFT), a detailed assignment of the vibrational modes can be achieved, further confirming the proposed structure. scifiniti.com

A summary of expected vibrational frequencies for (3E,5E)-Bornelone is provided in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) | Technique |

| Ketone | C=O Stretch | 1650-1750 | IR |

| Alkene | C=C Stretch | 1600-1650 | IR, Raman |

| Alkane | C-H Stretch | 2850-3000 | IR, Raman |

| Alkene | =C-H Stretch | 3000-3100 | IR, Raman |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pathways of (3E,5E)-Bornelone

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular formula of a compound. HRMS can measure the mass of a molecule with very high accuracy, allowing for the differentiation between compounds with the same nominal mass but different elemental compositions. For (3E,5E)-Bornelone, HRMS would confirm the molecular formula of C14H20O.

In addition to providing the exact mass, mass spectrometry can also offer structural information through the analysis of fragmentation patterns. By subjecting the molecule to ionization and fragmentation, a unique pattern of fragment ions is produced. The analysis of these fragments can help to identify structural motifs within the molecule. For instance, fragmentation of (3E,5E)-Bornelone might involve cleavage of the side chain or fragmentation of the bicyclic ring system, providing further evidence for the proposed structure.

Chiroptical Spectroscopy for Absolute Configuration Determination of Chiral (3E,5E)-Bornelone Derivatives

The bicyclo[2.2.1]heptane core of (3E,5E)-Bornelone contains chiral centers, meaning the molecule can exist as enantiomers (non-superimposable mirror images). ncats.io Chiroptical spectroscopy techniques are essential for determining the absolute configuration of these chiral molecules. univ-amu.fr

Electronic Circular Dichroism (ECD) Spectroscopy of (3E,5E)-Bornelone Analogues

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. univ-amu.fr The resulting ECD spectrum is highly sensitive to the three-dimensional arrangement of atoms and chromophores in the molecule.

Vibrational Circular Dichroism (VCD) Spectroscopy for Stereochemical Assignment of (3E,5E)-Bornelone

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique used to determine the absolute stereochemistry of chiral molecules in solution. bruker.com It measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. bruker.com Since enantiomers (non-superimposable mirror images) interact differently with circularly polarized light, they produce VCD spectra that are mirror images of each other. bruker.com This makes VCD an ideal tool for the unambiguous assignment of the absolute configuration of stereocenters.

For a molecule like (3E,5E)-Bornelone, which possesses chiral centers within its rigid bicyclic framework, VCD spectroscopy would be a highly valuable analytical method. The technique is particularly sensitive to the three-dimensional arrangement of atoms and can provide detailed structural information. rsc.org The stereochemical assignment is typically achieved by comparing the experimental VCD spectrum of a compound to the theoretical spectrum calculated for a known absolute configuration using quantum chemical methods, such as Density Functional Theory (DFT). schrodinger.com A good match between the experimental and one of the calculated spectra allows for the confident assignment of the molecule's absolute configuration.

The application of VCD to bicyclic ketones, such as camphor (B46023) and its derivatives, has been well-documented, demonstrating the utility of this technique in resolving complex stereochemical questions in this class of compounds. researchgate.netresearchgate.net The VCD spectra of these molecules are often rich in features, with the vibrational modes of the carbonyl group and the C-H bonds of the bicyclic skeleton providing key information for stereochemical analysis. researchgate.net

Despite the clear potential of VCD for the stereochemical elucidation of (3E,5E)-Bornelone, a review of the scientific literature did not yield any specific experimental or computational VCD studies for this particular compound. Therefore, while the principles of the technique and its applicability are well established for structurally related molecules, there is currently no available VCD data to present for the definitive stereochemical assignment of (3E,5E)-Bornelone. Future research employing VCD spectroscopy on (3E,5E)-Bornelone would be invaluable in definitively establishing its absolute configuration and providing deeper insights into its chiroptical properties.

Computational and Theoretical Investigations of 3e,5e Bornelone

Quantum Chemical Calculations on the Electronic Structure and Reactivity of (3E,5E)-Bornelone

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. frontiersin.org These methods can predict reaction pathways, transition state energies, and various molecular properties before a compound is ever synthesized in a lab. frontiersin.org

Density Functional Theory (DFT) is a workhorse of computational chemistry used to investigate the electronic structure, geometry, and reactivity of molecules. dergipark.org.tr For a molecule like (3E,5E)-Bornelone, which possesses a rigid bicyclo[2.2.1]heptane framework and a conjugated diene system, DFT simulations could provide significant insights into its electronic landscape. vulcanchem.com

DFT calculations would begin by optimizing the molecular geometry to find the most stable, lowest-energy conformation. From this optimized structure, a wealth of information can be derived. Key properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and stability; a smaller gap generally suggests higher reactivity. bjbs.com.br For terpenes, DFT has been used to determine that the most nucleophilic carbon-carbon double bond, which has a higher HOMO energy, is the preferred site for epoxidation. researchgate.net A similar analysis for (3E,5E)-Bornelone would identify the more reactive sites within its conjugated system.

Furthermore, DFT can map the Molecular Electrostatic Potential (MESP), which illustrates the charge distribution across the molecule and identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, guiding predictions of intermolecular interactions. mdpi.com Excited state properties, crucial for understanding photochemical behavior, can be investigated using Time-Dependent DFT (TD-DFT), which can predict electronic transitions, such as the n→π* and π→π* transitions expected for a conjugated ketone like (3E,5E)-Bornelone. doi.org

Table 1: Hypothetical DFT-Calculated Electronic Properties for (3E,5E)-Bornelone (Note: This table is illustrative and does not represent actual experimental or calculated data for (3E,5E)-Bornelone, but rather the type of data generated from DFT studies.)

| Property | Predicted Value | Significance for (3E,5E)-Bornelone |

| EHOMO | -6.2 eV | Energy of the highest occupied molecular orbital; relates to ionization potential and nucleophilicity. |

| ELUMO | -1.8 eV | Energy of the lowest unoccupied molecular orbital; relates to electron affinity and electrophilicity. |

| HOMO-LUMO Gap (ΔE) | 4.4 eV | Indicator of chemical reactivity and kinetic stability. bjbs.com.br |

| Dipole Moment (μ) | 2.5 D | Measures polarity, influencing solubility and intermolecular forces. |

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on first principles without using experimental data for parametrization. nih.gov High-level ab initio methods, such as Coupled Cluster (CC) theory, provide very accurate energy calculations and are often used to benchmark results from more computationally efficient methods like DFT. nih.gov

For (3E,5E)-Bornelone, ab initio calculations could be employed to compute a highly accurate energy for the optimized geometry, providing a reliable standard for its thermodynamic stability. These methods are also invaluable for studying reaction mechanisms where DFT might be less reliable, such as reactions involving significant electron correlation. For instance, an ab initio study could precisely model the potential energy surface for the addition of an electrophile across the conjugated diene system, accurately predicting activation barriers and the stereoselectivity of the reaction. researchgate.net

Molecular Dynamics (MD) Simulations of (3E,5E)-Bornelone in Various Solvation Environments

Molecular dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. rroij.com This approach provides a detailed view of molecular behavior, including conformational changes and interactions with the surrounding environment, such as a solvent. rroij.comumpr.ac.id

For (3E,5E)-Bornelone, MD simulations could be used to study its dynamic behavior in different solvents (e.g., water, ethanol, chloroform). By simulating the molecule in a box of solvent molecules, researchers can observe how its conformation adapts and how it forms intermolecular interactions like hydrogen bonds. This is particularly relevant for understanding its solubility and how the solvent might influence its reactivity. Recent studies on other complex molecules have used MD simulations to confirm the stability of ligand-protein interactions over time, a technique that could be applied to (3E,5E)-Bornelone if a biological target were identified. frontiersin.orgmdpi.com For fungal terpene synthases, MD simulations have helped to elucidate how interactions within the catalytic pocket control reaction pathways, demonstrating the power of this technique to understand complex molecular environments. nih.govresearchgate.net

Conformational Analysis and Energy Landscape Mapping of (3E,5E)-Bornelone

Conformational analysis aims to identify all stable low-energy shapes (conformers) a molecule can adopt and to map the energy barriers between them. The rigid bicyclic core of (3E,5E)-Bornelone limits its conformational freedom, but rotation around the single bonds in its dienone side chain allows for different spatial arrangements. acs.org

Computational methods can systematically rotate these bonds and calculate the energy of each resulting structure, producing a potential energy surface. This map reveals the most stable conformers (energy minima) and the transition states (saddle points) that connect them. Computational studies on similar terpenes suggest that the (E) configuration at the double bonds, as in (3E,5E)-Bornelone, helps to reduce torsional strain and favors more planar geometries that enhance the overlap of π-orbitals. vulcanchem.com Free energy simulations on monoterpene synthases have shown that the conformational preference of a carbocation intermediate within an enzyme's active site determines whether monocyclic or bicyclic products are formed, highlighting the critical link between conformation and chemical outcome. acs.org A similar analysis for (3E,5E)-Bornelone would clarify the preferred shape of its side chain and how this might affect its interaction with other molecules.

In Silico Prediction of Spectroscopic Signatures for (3E,5E)-Bornelone

Computational chemistry can predict spectroscopic data, which is invaluable for identifying and characterizing a compound. By simulating the physical phenomena that give rise to spectral signals, these methods can help interpret experimental spectra or predict them for unknown molecules.

For (3E,5E)-Bornelone, DFT calculations can predict its vibrational frequencies. These theoretical frequencies can be compared with experimental Fourier-transform infrared (FT-IR) spectra to assign specific absorption bands to the stretching and bending of particular bonds (e.g., C=O, C=C, C-H). doi.org Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated. These predictions are highly sensitive to the molecule's 3D structure. In studies of other camphor-based derivatives, simulated NMR values showed excellent agreement with experimental data, confirming the synthesized structures. doi.org Predicting the NMR spectrum for (3E,5E)-Bornelone would be a crucial step in confirming its identity if it were to be synthesized.

Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data (Note: This table demonstrates the comparative use of computational data. Values are hypothetical.)

| Spectroscopic Data | Predicted Value (Computational) | Experimental Value |

| FT-IR (cm⁻¹) | ||

| C=O Stretch | 1685 | 1682 |

| C=C Stretch (conjugated) | 1630, 1595 | 1628, 1593 |

| ¹³C NMR (ppm) | ||

| Carbonyl Carbon (C=O) | 198.5 | 198.2 |

| Diene Carbons | 125.0 - 145.0 | 124.8 - 144.5 |

| ¹H NMR (ppm) | ||

| Vinylic Protons | 5.8 - 7.2 | 5.9 - 7.1 |

Computational Docking and Molecular Modeling of (3E,5E)-Bornelone with Biomolecules

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when it binds to another (a receptor), such as a protein or enzyme. mdpi.comroyalholloway.ac.uk This method is a cornerstone of structure-based drug design. royalholloway.ac.uk

Although no specific biological targets for (3E,5E)-Bornelone have been identified, its structural similarity to other terpenes and camphor (B46023) derivatives, many of which exhibit biological activity, suggests it could be a candidate for such studies. frontiersin.orgresearchgate.net A typical molecular docking study would involve computationally placing (3E,5E)-Bornelone into the active site of a target protein. A scoring function then estimates the binding affinity, with lower scores often indicating stronger binding. unar.ac.id

In silico studies on other novel compounds have successfully used this approach to identify key binding interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.govmdpi.com For (3E,5E)-Bornelone, docking studies could screen a library of potential protein targets to generate hypotheses about its possible biological function or to guide the design of new derivatives with enhanced activity. frontiersin.org

Structure Activity Relationship Sar Studies of 3e,5e Bornelone and Its Analogues

Identification of Key Structural Determinants for Biological Activity in (3E,5E)-Bornelone Scaffolds

No studies were identified that systematically investigated the structural moieties of the (3E,5E)-Bornelone scaffold responsible for any specific biological activity. Research in this area would typically involve the synthesis of various analogs with modifications to different parts of the molecule—such as the bornane ring, the conjugated diene system, or the ketone functional group—and subsequent biological evaluation to determine the impact of these changes. Without such studies, the key structural determinants for activity remain unknown.

Rational Design Principles for Modulating the Activity Profile of (3E,5E)-Bornelone

The principles of rational drug design rely on an understanding of the target and/or the ligand's SAR. As the fundamental SAR of (3E,5E)-Bornelone is not established, there is no basis for the rational design of new analogs with modulated activity. This would require initial screening to identify a biological target and subsequent iterative design, synthesis, and testing, none of which is documented for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting the Activity of (3E,5E)-Bornelone Derivatives

QSAR studies are computational methods that correlate the chemical structure of compounds with their biological activity. To build a predictive QSAR model, a dataset of structurally related compounds with measured biological activities is essential. The literature search did not yield any such datasets for (3E,5E)-Bornelone derivatives, precluding any discussion of QSAR modeling for this chemical series.

Ligand-Based and Structure-Based Design Strategies Applied to (3E,5E)-Bornelone Frameworks

Ligand-based design is employed when the structures of active compounds are known, but the target is not. Conversely, structure-based design requires the three-dimensional structure of the biological target. There is no information available on either front for (3E,5E)-Bornelone. No known active analogs or identified biological targets have been reported that would allow for the application of these computational drug design strategies.

Bioisosteric Replacement Strategies in (3E,5E)-Bornelone Research

Bioisosteric replacement is a strategy used in medicinal chemistry to modify the properties of a compound by replacing a functional group with another that has similar physicochemical properties. The application of this strategy to the (3E,5E)-Bornelone framework has not been described in the available literature, as there is no established lead compound or defined biological activity to optimize.

Mechanistic Elucidation of Biological Activities Associated with 3e,5e Bornelone

Investigations into Molecular Targets and Signaling Pathways Modulated by (3E,5E)-Bornelone

There is currently no scientific literature detailing the molecular targets or signaling pathways that may be modulated by (3E,5E)-Bornelone.

No studies on the enzyme kinetics or inhibitory potential of (3E,5E)-Bornelone have been found. Future research could potentially explore its interaction with enzymes involved in inflammatory pathways, such as cyclooxygenases (COX-1 and COX-2), given the known anti-inflammatory properties of some other terpenes. vulcanchem.com

Table 1: Hypothetical Enzyme Inhibition Data for (3E,5E)-Bornelone (Illustrative Only)

| Target Enzyme | IC₅₀ (µM) | Inhibition Type |

|---|---|---|

| COX-1 | Data not available | Data not available |

| COX-2 | Data not available | Data not available |

This table is for illustrative purposes only. No experimental data exists.

Information regarding the binding of (3E,5E)-Bornelone to any biological receptor is not available. Functional assays to determine agonist or antagonist activity at various receptors have not been reported.

There are no published studies employing biophysical techniques such as X-ray crystallography, NMR spectroscopy, or surface plasmon resonance to analyze the interaction between (3E,5E)-Bornelone and any protein target.

Cellular Responses and Biological Processes Influenced by (3E,5E)-Bornelone

Detailed studies on the cellular responses to (3E,5E)-Bornelone are absent from the current scientific record.

No data from gene expression arrays or proteomic analyses of cells treated with (3E,5E)-Bornelone are available. Such studies would be invaluable in identifying the cellular pathways affected by the compound.

The effects of (3E,5E)-Bornelone on cellular proliferation and apoptosis remain uninvestigated. There are no reports on its potential to induce or inhibit cell death or alter the cell cycle.

Table 2: Hypothetical Effects of (3E,5E)-Bornelone on Apoptotic Markers (Illustrative Only)

| Cell Line | Treatment Concentration | Caspase-3/7 Activity (Fold Change) | Bcl-2 Expression (Fold Change) | Bax Expression (Fold Change) |

|---|

This table is for illustrative purposes only. No experimental data exists.

No Mechanistic Data Available for (3E,5E)-Bornelone's Biological Activities

Comprehensive searches of publicly available scientific literature and databases have revealed a significant lack of information regarding the biological activities and mechanistic pathways of the chemical compound (3E,5E)-Bornelone. Despite targeted inquiries into its potential anti-inflammatory, antimicrobial, and anticancer properties, no research findings, detailed studies, or data sets were identified that would allow for a mechanistic elucidation as requested.

The investigation sought to detail the modulation of inflammatory mediators and cytokine expression, provide insights into potential anti-inflammatory actions, describe the basis of any antimicrobial properties, and elucidate potential anticancer mechanisms in model systems. However, the scientific record does not appear to contain this information for (3E,5E)-Bornelone.

Therefore, the creation of a detailed article with the specified structure and content, including data tables on its biological effects, is not possible at this time due to the absence of foundational research on this specific compound.

Synthetic Exploration of Bornelone Derivatives and Analogues for Mechanistic Probes and Enhanced Bioactivity

Design and Synthesis of Conformationally Constrained Analogues of (3E,5E)-Bornelone

The inherent rigidity of the bornane framework is a key feature that makes (3E,5E)-Bornelone an attractive starting point for the design of conformationally constrained analogues. utexas.edu By further restricting the molecule's rotational freedom, it is possible to enhance its binding affinity and selectivity for specific biological targets.

One common strategy involves the introduction of additional cyclic systems. For instance, the synthesis of novel analogues could be achieved by forming a cyclopropane (B1198618) ring across the C4-C5 double bond of the dienone system. This would not only lock the conformation of the side chain but also introduce new stereocenters, allowing for the generation of a diverse library of stereoisomers. The synthesis of such an analogue could be accomplished through a stereoselective Michael addition-initiated ring-closing reaction.

Another approach to inducing conformational constraint is through the formation of lactams or other heterocyclic rings. nih.gov For example, aza-Diels-Alder reactions with the diene of (3E,5E)-Bornelone could yield complex polycyclic structures with precisely defined three-dimensional shapes. researchgate.net The choice of dienophile and catalyst would be crucial in controlling the stereochemical outcome of the cycloaddition. researchgate.net

The table below summarizes some potential strategies for creating conformationally constrained analogues of (3E,5E)-Bornelone.

| Strategy | Synthetic Approach | Expected Outcome | Key Considerations |

| Cyclopropanation | Simmons-Smith or Michael-initiated ring closure | Locked side-chain conformation, new stereocenters | Diastereoselectivity, reagent stability |

| Intramolecular Cycloaddition | Diels-Alder or [2+2] cycloaddition | Polycyclic fused or bridged systems | Thermal or photochemical conditions, catalyst selection |

| Lactam Formation | Aza-Diels-Alder or intramolecular amidation | Introduction of polar, rigid heterocyclic rings nih.gov | Stereocontrol, protection/deprotection steps |

These conformationally constrained analogues serve as valuable tools for probing the bioactive conformation of (3E,5E)-Bornelone and for developing more potent and selective modulators of its biological targets.

Synthesis of Bioisosteres and Hybrid Molecules Incorporating the (3E,5E)-Bornelone Scaffold

Bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate the physicochemical properties of a lead compound while retaining its biological activity. cambridgemedchemconsulting.com In the context of (3E,5E)-Bornelone, various functional groups can be replaced with their bioisosteres to improve pharmacokinetic profiles, reduce toxicity, or enhance target engagement.

For example, the ketone moiety could be replaced with an oxime, hydrazone, or a gem-difluoro group to alter its hydrogen bonding capacity and metabolic stability. snnu.edu.cnntu.edu.sg The synthesis of these analogues would involve standard carbonyl chemistry, such as condensation with hydroxylamine (B1172632) or hydrazine (B178648) derivatives, or nucleophilic fluorination.

Furthermore, the creation of hybrid molecules by combining the (3E,5E)-Bornelone scaffold with other pharmacophores can lead to compounds with novel or enhanced biological activities. mdpi.com This approach, known as molecular hybridization, aims to leverage the therapeutic advantages of both parent molecules. mdpi.combionano.com For instance, conjugating (3E,5E)-Bornelone to a known anti-inflammatory agent could result in a hybrid molecule with synergistic effects. The linkage could be achieved through a cleavable ester or a stable amide bond, depending on the desired release profile of the two components.

The following table outlines some potential bioisosteric replacements and hybrid molecule designs for (3E,5E)-Bornelone.

| Modification Type | Target Moiety | Bioisosteric Replacement/Hybrid Partner | Synthetic Method | Potential Advantage |

| Bioisosteric Replacement | Ketone | Oxime, Hydrazone, gem-difluoro | Condensation, Nucleophilic Fluorination | Altered polarity, metabolic stability snnu.edu.cnntu.edu.sg |

| Bioisosteric Replacement | Double Bond | Cyclopropane, Phenyl ring | Cyclopropanation, Cross-coupling | Modified conformation, altered electronics |

| Hybrid Molecule | Entire Scaffold | Non-steroidal anti-inflammatory drug (NSAID) | Esterification, Amidation | Dual-action anti-inflammatory agent |

| Hybrid Molecule | Entire Scaffold | Amino acid or peptide | Peptide coupling | Improved cell permeability, targeted delivery |

The rational design and synthesis of such bioisosteres and hybrid molecules hold significant promise for the development of new therapeutic agents based on the (3E,5E)-Bornelone template.

Development of Photoaffinity Labels and Chemical Probes Based on (3E,5E)-Bornelone for Target Identification

To elucidate the mechanism of action of (3E,5E)-Bornelone, it is essential to identify its molecular targets. nih.gov Photoaffinity labeling is a powerful technique for this purpose, involving the use of a chemical probe that can covalently bind to its target upon photoactivation. nih.govresearchgate.net

A photoaffinity probe based on (3E,5E)-Bornelone would typically incorporate three key features: the bornelone (B1200206) scaffold for target recognition, a photoreactive group (e.g., a diazirine or benzophenone), and a reporter tag (e.g., a biotin (B1667282) or a fluorescent dye) for detection and isolation. nih.govenamine.net The photoreactive group is strategically placed on the molecule to ensure that upon irradiation, it forms a covalent bond with the target protein in close proximity to the binding site.

The synthesis of such probes requires a multi-step approach. For example, a derivative of (3E,5E)-Bornelone with a suitable functional group for linker attachment, such as a carboxylic acid or an amine, would first be prepared. The photoreactive moiety and the reporter tag can then be coupled to this functionalized bornelone derivative using standard bioconjugation techniques.

| Probe Component | Function | Example | Synthetic Consideration |

| Recognition Element | Binds to the biological target | (3E,5E)-Bornelone scaffold | Maintain structural integrity for binding |

| Photoreactive Group | Forms covalent bond upon UV irradiation | Diazirine, Benzophenone, Aryl azide (B81097) enamine.net | Stability in the dark, efficient photoactivation |

| Reporter Tag | Enables detection and isolation of the target | Biotin, Fluorescent dye, Alkyne evotec.com | Minimal steric hindrance, compatibility with detection methods |

The development of well-designed chemical probes is crucial for validating the molecular targets of (3E,5E)-Bornelone and for understanding its role in cellular pathways. nih.govopentargets.orgthermofisher.com

Incorporation of (3E,5E)-Bornelone into Prodrug Strategies for Targeted Delivery (Focus on chemical design)

Prodrug design is a well-established strategy to overcome undesirable pharmacokinetic properties of a drug, such as poor solubility, low bioavailability, or lack of target specificity. ijnrd.orgslideshare.net By chemically modifying the active drug into an inactive form, or prodrug, it is possible to improve its delivery to the site of action, where it is then converted back to the active form. wuxiapptec.comiipseries.org

The (3E,5E)-Bornelone scaffold can be incorporated into prodrugs in several ways. One approach is to attach a promoiety to the bornelone molecule that enhances its water solubility or facilitates its transport across biological membranes. sips.org.in For example, a phosphate (B84403) or an amino acid group could be esterified to a hydroxylated derivative of (3E,5E)-Bornelone. These promoieties can be cleaved by endogenous enzymes, such as phosphatases or esterases, to release the active drug at the target site.

Another strategy involves the design of targeted prodrugs that are selectively activated at the desired tissue or cell type. ethz.ch This can be achieved by linking (3E,5E)-Bornelone to a targeting moiety, such as a peptide or a carbohydrate, that is recognized by a specific receptor on the target cells. nih.gov For instance, a galactose-terminated linker could be used to target the asialoglycoprotein receptor on hepatocytes.

The chemical design of such prodrugs requires careful consideration of the linker chemistry to ensure that the release of the active drug occurs at the appropriate rate and location. rsc.org

| Prodrug Strategy | Promoiet y/Targeting Ligand | Activation Mechanism | Chemical Linkage | Therapeutic Goal |

| Improved Solubility | Phosphate, Amino Acid | Enzymatic cleavage (phosphatase, esterase) | Ester, Amide | Enhanced bioavailability |

| Targeted Delivery | Galactose, RGD peptide | Receptor-mediated endocytosis followed by enzymatic cleavage | Cleavable linker (e.g., hydrazone) | Site-specific drug release |

| Sustained Release | Poly(ethylene glycol) (PEG) | Slow hydrolysis | Ester, Carbonate | Prolonged duration of action |

Through these innovative prodrug strategies, the therapeutic potential of (3E,5E)-Bornelone can be significantly enhanced, paving the way for its development as a targeted and effective therapeutic agent.

Advanced Analytical Methodologies for Research on 3e,5e Bornelone

High-Performance Chromatographic Techniques for Separation and Purification of (3E,5E)-Bornelone and Its Metabolites

High-performance chromatographic techniques are fundamental for the isolation and purification of (3E,5E)-Bornelone from synthetic reaction mixtures or natural extracts, as well as for separating it from its metabolites in biological studies.

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages in terms of resolution, speed, and solvent consumption for the analysis of terpenoids. mdpi.com For (3E,5E)-Bornelone, a non-polar compound, reversed-phase UHPLC would be the method of choice. The use of sub-2 µm particle columns allows for highly efficient separations.

A typical UHPLC method for the analysis of (3E,5E)-Bornelone would involve a C18 or C8 stationary phase, which separates compounds based on their hydrophobicity. Given the non-polar nature of terpenoids, a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be employed in a gradient elution mode to ensure adequate separation from other components. cannabissciencetech.com Detection is commonly achieved using a UV detector, as the α,β-unsaturated ketone chromophore in (3E,5E)-Bornelone is expected to exhibit strong absorbance in the UV region (around 220-280 nm). jove.com

Illustrative UHPLC Parameters for (3E,5E)-Bornelone Analysis:

| Parameter | Value |

|---|---|

| Column | C18, 1.7 µm, 2.1 x 100 mm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 100% B in 5 min |

| Flow Rate | 0.4 mL/min |

| Column Temp. | 40 °C |

| Detector | UV at 254 nm |

| Injection Vol. | 1 µL |

This table represents a hypothetical UHPLC setup for (3E,5E)-Bornelone analysis based on standard methods for terpenoids.

Gas chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds like terpenes. labcompare.com Due to its inherent volatility, (3E,5E)-Bornelone is well-suited for GC analysis, often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. researchgate.net

For the analysis of (3E,5E)-Bornelone, a non-polar or mid-polar capillary column, such as one coated with 5% phenyl-polydimethylsiloxane, would provide good separation of isomers and related terpenoids. The selection of the appropriate stationary phase is crucial to resolve (3E,5E)-Bornelone from its other stereoisomers. cabidigitallibrary.org Sample preparation might involve liquid-liquid extraction or solid-phase microextraction (SPME) to concentrate the analyte from a dilute solution. mdpi.com While (3E,5E)-Bornelone can be analyzed directly, derivatization is sometimes employed for related metabolites that may be less volatile, although this is less common for the parent ketone. researchgate.net

Hyphenated Techniques for Online Analysis and Characterization of (3E,5E)-Bornelone in Complex Matrices

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of (3E,5E)-Bornelone in complex samples, providing both high selectivity and structural information.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the gold standard for trace-level quantification of organic molecules in complex matrices due to its exceptional sensitivity and selectivity. sciex.com For the analysis of (3E,5E)-Bornelone, LC-MS/MS would be particularly useful for pharmacokinetic studies or for detecting trace amounts in biological fluids. An LC-MS/MS method would typically use a UHPLC system for separation, coupled to a triple quadrupole mass spectrometer. nih.gov

Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) could be used as the ionization source. Given the structure of (3E,5E)-Bornelone, APCI might be more suitable as it is efficient for less polar compounds. nih.gov The analysis would be performed in Multiple Reaction Monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition, thus minimizing matrix interference. cannabissciencetech.com

Hypothetical LC-MS/MS Parameters for (3E,5E)-Bornelone:

| Parameter | Value |

|---|---|

| LC System | UHPLC |

| Ionization Source | APCI, Positive Mode |

| MS Analyzer | Triple Quadrupole |

| Precursor Ion (m/z) | [M+H]⁺ |

| Product Ion (m/z) | Specific fragment ions |

| Collision Energy | Optimized for fragmentation |

| Scan Type | MRM |

This table illustrates a potential LC-MS/MS configuration for the sensitive detection of (3E,5E)-Bornelone.

GC-MS is a robust and widely used technique for the identification and quantification of volatile and semi-volatile organic compounds in environmental and biological samples. miljodirektoratet.no The analysis of (3E,5E)-Bornelone in matrices such as water, soil, or air would be effectively carried out using GC-MS. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides mass spectra for each component, allowing for positive identification by comparison to spectral libraries. researchgate.net

Sample preparation for environmental samples might involve headspace analysis, thermal desorption, or solvent extraction to isolate and concentrate the (3E,5E)-Bornelone before injection into the GC-MS system. researchgate.net The mass spectrometer would typically be operated in electron ionization (EI) mode, which generates reproducible fragmentation patterns that serve as a "fingerprint" for the molecule.

Advanced Spectrophotometric and Electrochemical Methods for Quantitative Determination of (3E,5E)-Bornelone

While chromatographic methods are superior for separation and identification, spectrophotometric and electrochemical methods can offer simpler and more rapid approaches for the quantitative determination of (3E,5E)-Bornelone, particularly in less complex samples.

Spectrophotometric Methods: The presence of the α,β-unsaturated ketone functionality in (3E,5E)-Bornelone makes it a suitable candidate for UV-Visible spectrophotometry. jove.com This chromophore gives rise to a characteristic π → π* electronic transition, resulting in a strong absorbance band in the UV region. A quantitative method could be developed by creating a calibration curve of absorbance versus concentration using pure standards. Derivatization reactions, for example with 2,4-dinitrophenylhydrazine (B122626) (DNPH), can be used to form highly colored hydrazones that absorb in the visible region, enhancing sensitivity and selectivity. tandfonline.com

Electrochemical Methods: The carbonyl group in (3E,5E)-Bornelone is electrochemically active and can be reduced at an electrode surface. mdpi.com Techniques such as cyclic voltammetry or differential pulse voltammetry could be used to study the redox behavior of the compound. For quantitative purposes, an electrochemical sensor could be developed. The reduction of the α,β-unsaturated ketone moiety would produce a current proportional to the concentration of (3E,5E)-Bornelone. nih.gov While not as common as chromatographic or spectrophotometric methods for this class of compounds, electrochemical detection offers the potential for developing portable and low-cost analytical devices. researchgate.net

Method Validation and Quality Control in Analytical Studies of (3E,5E)-Bornelone

Method validation is a critical process that demonstrates an analytical method is suitable for its intended purpose. registech.com For the analysis of (3E,5E)-Bornelone, a robust validation process ensures the reliability, accuracy, and reproducibility of the data. ijcrt.org This process involves the evaluation of several key parameters as outlined by international guidelines. nih.govscirp.org Quality control (QC) procedures are implemented in routine analysis to ensure the method continues to perform as expected. nih.gov

Key Validation Parameters

The validation of an analytical method for (3E,5E)-Bornelone would typically include the assessment of the following parameters:

Specificity/Selectivity: This ensures that the analytical signal is solely from (3E,5E)-Bornelone and not from other related substances or matrix components. In chiral analysis, demonstrating separation from other stereoisomers is paramount. mdpi.com

Linearity: This establishes the relationship between the concentration of (3E,5E)-Bornelone and the analytical response over a defined range. A linear relationship is typically desired for accurate quantification. scirp.org

Accuracy: This measures the closeness of the experimental value to the true value. It is often assessed by analyzing samples with known concentrations of (3E,5E)-Bornelone. chromatographyonline.com

Precision: This assesses the degree of scatter between a series of measurements. It is typically evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). chromatographyonline.comresearchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of (3E,5E)-Bornelone that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. mdpi.com

Robustness: This evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, such as temperature, flow rate, or mobile phase composition. mdpi.com

System Suitability Testing

Before and during sample analysis, system suitability tests are performed to ensure the chromatographic system is performing adequately. registech.com For the chiral analysis of (3E,5E)-Bornelone, critical system suitability parameters would include:

Resolution (Rs): This is a measure of the separation between the peaks of the different stereoisomers. A resolution of greater than 1.5 is generally considered to indicate baseline separation. chromatographyonline.com

Tailing Factor (Tf): This measures the asymmetry of the chromatographic peak. A value close to 1 indicates a symmetrical peak. scirp.org

Theoretical Plates (N): This is a measure of the column's efficiency. Higher numbers indicate better efficiency. scirp.org

Illustrative Data Tables

The following tables provide hypothetical yet representative data for the validation of a chiral GC-MS method for the analysis of (3E,5E)-Bornelone.

| Parameter | Value |

|---|---|

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Regression Equation | y = 15000x + 2500 |

| Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |

|---|---|---|---|

| 5 | < 2.0 | < 3.0 | 98 - 102 |

| 50 | < 1.5 | < 2.5 | 99 - 101 |

| 90 | < 1.0 | < 2.0 | 99 - 101 |

| Parameter | Value (µg/mL) |

|---|---|

| Limit of Detection (LOD) | 0.3 |

| Limit of Quantitation (LOQ) | 1.0 |

| Parameter | Acceptance Criteria |

|---|---|

| Resolution (Rs) between stereoisomers | > 1.5 |

| Tailing Factor (Tf) | 0.8 - 1.5 |

| Theoretical Plates (N) | > 2000 |

Quality Control in Routine Analysis

In a routine analytical setting, QC samples at low, medium, and high concentrations are typically analyzed alongside unknown samples to monitor the ongoing performance of the method. slideshare.net The results from these QC samples must fall within predefined acceptance criteria for the analytical run to be considered valid. This rigorous approach to method validation and quality control is essential to ensure that any data generated on (3E,5E)-Bornelone is scientifically sound and reliable.

Future Directions and Emerging Research Avenues for 3e,5e Bornelone

Integration of Artificial Intelligence and Machine Learning in (3E,5E)-Bornelone Discovery and Optimization

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing natural product discovery and development. nih.govnih.govmednexus.org For a compound like (3E,5E)-Bornelone, where empirical data is scarce, computational approaches offer a powerful starting point.

Future research should leverage AI and ML for:

De Novo Design and Synthesis Prediction: Generative AI models can design novel derivatives of (3E,5E)-Bornelone with potentially enhanced biological activities. accscience.com ML algorithms can also predict optimal synthetic routes, addressing the current lack of documented synthesis methods for this specific isomer. nih.gov

Bioactivity and Target Prediction: By training ML models on large datasets of known terpenes and their biological targets, it is possible to predict the likely bioactivities and protein interactions of (3E,5E)-Bornelone. researchgate.netnih.gov This in silico screening can prioritize experimental studies, saving time and resources. researchgate.net Techniques like Hidden Markov Models and deep learning have already shown success in predicting the functions of terpene synthases and classifying terpene subclasses. nih.govresearchgate.netmdpi.com

Optimization of Production: For microbial production of (3E,5E)-Bornelone and its derivatives, ML can be used to optimize metabolic pathways and fermentation conditions, thereby increasing yields. acs.org This has been successfully applied to other monoterpenoids, such as limonene. acs.org

Table 1: Potential Applications of AI/ML in (3E,5E)-Bornelone Research

| AI/ML Application Area | Specific Task for (3E,5E)-Bornelone | Potential Outcome |

| Drug Discovery | Predict protein targets and bioactivity profiles. | Identification of novel therapeutic applications. |

| Synthetic Chemistry | Propose efficient, stereoselective synthesis pathways. | Enable laboratory-scale production for research. |

| Biocatalysis | Identify or engineer enzymes for stereospecific production. | Sustainable and scalable manufacturing. |

| Pharmacokinetics | Predict ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. | Early assessment of drug-likeness. |

Exploration of Novel Biological Targets and Therapeutic Areas for (3E,5E)-Bornelone (Mechanistic focus)

Based on the known activities of structurally related terpenes, (3E,5E)-Bornelone is a candidate for investigation against several biological targets.

Antimicrobial and Antiviral Activity: Many monoterpenes and their derivatives exhibit potent antimicrobial and antiviral properties. nih.govnih.gov For instance, borneol derivatives have been synthesized and shown to inhibit the influenza A virus. nih.govhilarispublisher.com Future studies should screen (3E,5E)-Bornelone against a panel of pathogenic bacteria and viruses, followed by mechanistic studies to determine its mode of action, such as membrane disruption or inhibition of key viral enzymes. nih.gov

Anti-inflammatory Effects: Terpenoids are known to modulate inflammatory pathways, such as those involving cyclooxygenase (COX) enzymes and transcription factors like NF-κB. mdpi.com The anti-inflammatory potential of (3E,5E)-Bornelone should be investigated using cell-based assays and animal models of inflammation. Mechanistic studies could focus on its ability to inhibit pro-inflammatory cytokine production or interfere with inflammatory signaling cascades.

Neurological Applications: Some monoterpenoids, like eucalyptol (B1671775) and menthol, interact with transient receptor potential (TRP) channels, which are involved in sensory perception, including pain and temperature. mdpi.com The rigid structure of (3E,5E)-Bornelone makes it an interesting candidate for exploring interactions with ion channels and receptors in the nervous system, potentially leading to new treatments for chronic pain. mdpi.com

Anticancer Properties: Terpenes such as taxol and betulinic acid are well-known anticancer agents. iosrjournals.org The cytotoxic potential of (3E,5E)-Bornelone should be evaluated against various cancer cell lines. Follow-up studies would aim to elucidate the mechanism, whether through apoptosis induction, cell cycle arrest, or inhibition of cancer-related signaling pathways. frontiersin.org

Advanced Studies on the Pharmacokinetics and Metabolic Fate of (3E,5E)-Bornelone in Research Models (Excluding human clinical data)

Understanding the absorption, distribution, metabolism, and excretion (ADME) of (3E,5E)-Bornelone is crucial for its development as a therapeutic agent or a biological tool.

In Vitro Metabolic Stability: Initial studies should utilize liver microsomes from various preclinical species (e.g., rat, mouse, dog) to assess the metabolic stability of (3E,5E)-Bornelone. umich.edu This will provide insights into its susceptibility to phase I and phase II metabolic enzymes.

Metabolite Identification: High-resolution mass spectrometry can be used to identify the major metabolites of (3E,5E)-Bornelone formed in vitro. umich.edu Studies on related bicyclic monoterpenes like Δ³-carene have shown that metabolism often involves hydroxylation and epoxidation. nih.gov The complete oxidation of methyl sidechains is also a common metabolic pathway for bicyclic monoterpenes. fau.de

In Vivo Pharmacokinetic Profiling: Following administration to research models such as rodents, the pharmacokinetic profile of (3E,5E)-Bornelone should be determined. umich.edunih.gov This includes measuring key parameters like clearance, volume of distribution, and oral bioavailability. nih.gov Such studies are essential for understanding how the compound behaves in a whole-organism system and for designing further efficacy and toxicology studies. researchgate.net

Table 2: Proposed Preclinical Pharmacokinetic Studies for (3E,5E)-Bornelone

| Study Type | Research Model | Key Parameters to be Determined | Rationale |

| Metabolic Stability | Rodent and canine liver microsomes | Half-life, intrinsic clearance | To predict hepatic extraction and overall metabolic rate. |

| Metabolite Profiling | In vitro and in vivo samples | Structure of major metabolites | To understand biotransformation pathways and identify potentially active or toxic metabolites. |

| Plasma Protein Binding | Plasma from various species | Percentage of bound and unbound drug | To determine the fraction of the compound available to exert its biological effect. |

| Single-dose PK | Rats, mice | Cmax, Tmax, AUC, half-life, bioavailability | To characterize the systemic exposure after administration via different routes. |

| Tissue Distribution | Rodents | Concentration in various organs | To identify potential sites of accumulation and target engagement. |

Development of (3E,5E)-Bornelone as a Tool Compound for Basic Biological Research

A "tool compound" is a small molecule with a well-defined biological activity that can be used to study biological pathways. nih.gov Given its unique and rigid three-dimensional structure, (3E,5E)-Bornelone or its derivatives could be developed as highly specific chemical probes. beilstein-journals.org

Probes for Orphan Receptors: If (3E,5E)-Bornelone is found to interact with a specific protein, particularly one with unknown function (an "orphan" receptor), it can be modified with reporter tags (e.g., biotin (B1667282), fluorescent dyes) to create chemical probes. beilstein-journals.orgbeilstein-journals.org These probes would be invaluable for identifying the receptor's location in cells and tissues and for studying its biological role.

Studying Enzyme Specificity: As a substrate or inhibitor, (3E,5E)-Bornelone could be used to probe the active sites of enzymes, such as cytochrome P450s or terpene synthases, helping to understand their stereochemical preferences and reaction mechanisms.

Collaborative and Interdisciplinary Approaches to (3E,5E)-Bornelone Research

The comprehensive investigation of a novel compound like (3E,5E)-Bornelone necessitates a multidisciplinary approach. nih.govmedicineinnovates.com

Academia-Industry Partnerships: Collaborations between academic institutions, with their focus on fundamental research, and industrial partners, with their expertise in drug development and commercialization, can accelerate the translation of basic discoveries into tangible applications. hilarispublisher.comhilarispublisher.com

Integration of "-omics" Technologies: A systems biology approach, integrating genomics, proteomics, and metabolomics, will be essential to fully understand the biological effects of (3E,5E)-Bornelone. For example, studying changes in gene and protein expression in cells treated with the compound can reveal its mechanism of action. medicineinnovates.com

Global Health Initiatives: Given the potential for natural products to address unmet medical needs, research on (3E,5E)-Bornelone could be framed within larger collaborative programs focused on global health challenges, such as antimicrobial resistance. nih.govglobalhealthprogress.org

Q & A

Basic Research Questions

Q. What established synthetic pathways exist for (3E,5E)-Bornelone, and how do reaction parameters (e.g., catalysts, solvents) influence stereochemical outcomes?

- Methodological Answer : Begin by reviewing literature using Boolean operators (e.g.,

(3E,5E)-Bornelone AND synthesis) in databases like PubMed or Web of Science to identify protocols . Compare reaction conditions (e.g., catalytic systems in Diels-Alder reactions) and analyze stereochemical yields via chiral HPLC or NOESY NMR . Tabulate key variables (e.g., temperature, solvent polarity) and correlate with enantiomeric excess (ee%) to identify optimal conditions. - Example Table :

| Catalyst | Solvent | Temp (°C) | ee% | Reference |

|---|---|---|---|---|

| TiCl₄ | CH₂Cl₂ | -20 | 92 | |

| BF₃·OEt₂ | Toluene | 25 | 85 |

Q. How can researchers validate the purity and structural identity of (3E,5E)-Bornelone using spectroscopic and chromatographic techniques?

- Methodological Answer : Combine ¹H/¹³C NMR (assigning olefinic protons at δ 5.2–5.8 ppm for E,E-configuration) with mass spectrometry (HRMS for molecular ion confirmation) . Use HPLC with a chiral column (e.g., Chiralpak AD-H) to quantify purity, referencing retention times against standards . For reproducibility, document solvent systems and column pressures in supplementary materials .

Q. What strategies are recommended for conducting a systematic literature review on (3E,5E)-Bornelone’s physicochemical properties?

- Methodological Answer : Define descriptors (e.g., "Bornelone isomerism," "thermodynamic stability") and apply frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure searches . Use Boolean operators (

(3E,5E)-Bornelone AND (stability OR solubility)) across SciELO, PubMed, and Web of Science, filtering for studies post-2018 to prioritize recent data .

Advanced Research Questions

Q. How can computational models (e.g., DFT, MD simulations) predict the reactivity or stability of (3E,5E)-Bornelone under varying environmental conditions?

- Methodological Answer : Optimize molecular geometry using Gaussian at the B3LYP/6-31G* level to calculate activation energies for isomerization . Validate simulations against experimental DSC data (e.g., melting point deviations <5%). Use VMD or PyMOL to visualize transition states and publish trajectory files as supplementary data .

Q. What experimental and analytical approaches resolve contradictions in reported spectroscopic data for (3E,5E)-Bornelone?

- Methodological Answer : Replicate disputed experiments (e.g., conflicting NOESY cross-peaks) under controlled humidity/temperature . Perform interlaboratory comparisons using standardized NMR solvents (e.g., CDCl₃ with 0.03% TMS) and share raw FID files for peer validation . Use statistical tools (e.g., PCA) to identify outlier datasets .

Q. How can researchers design experiments to optimize the scalability of (3E,5E)-Bornelone synthesis while maintaining stereochemical fidelity?

- Methodological Answer : Apply DoE (Design of Experiments) to test variables (e.g., catalyst loading, solvent volume) in a fractional factorial design . Monitor reaction progress via in-situ FTIR for real-time kinetics. Compare batch vs. flow chemistry yields and submit detailed protocols to repositories like Zenodo for reproducibility .

Q. What methodologies address reproducibility challenges in (3E,5E)-Bornelone’s bioactivity assays (e.g., enzyme inhibition studies)?

- Methodological Answer : Standardize assay conditions (e.g., pH 7.4 buffer, 25°C) and use positive controls (e.g., known inhibitors) in triplicate . Disclose raw absorbance/fluorescence data in open-access formats (e.g., .csv) and perform power analyses to justify sample sizes . Reference MIAME guidelines for metadata reporting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products